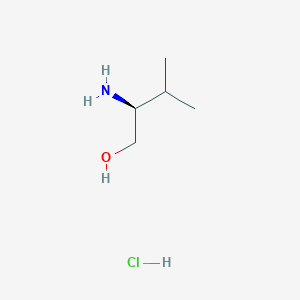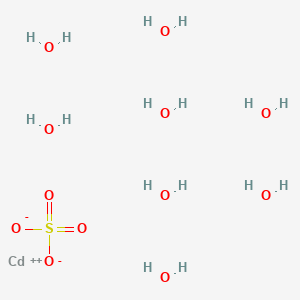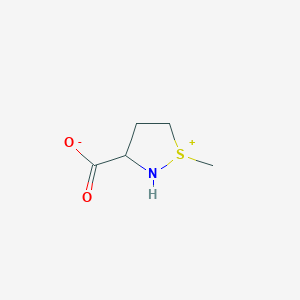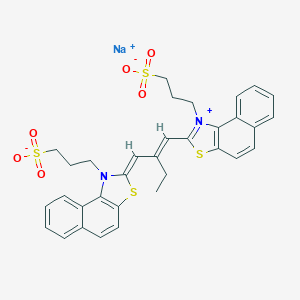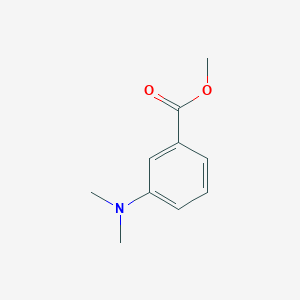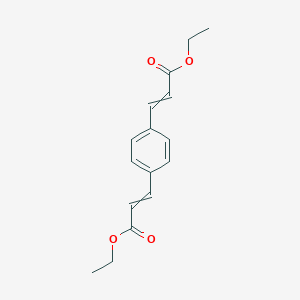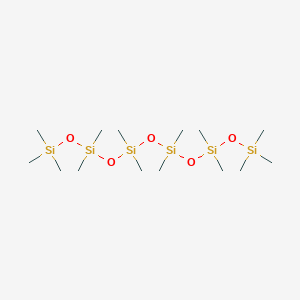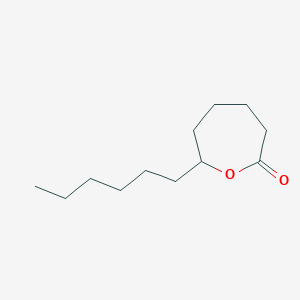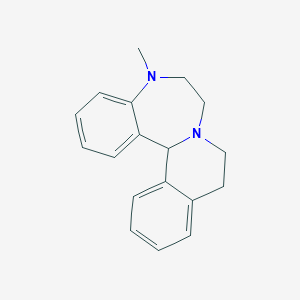
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) and is a potential therapeutic agent for various diseases.
作用机制
TIBO acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and inhibits the reverse transcriptase enzyme of HIV-1 virus. It binds to the hydrophobic pocket of the enzyme and prevents the conversion of viral RNA into DNA. TIBO also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The neuroprotective effects of TIBO are attributed to its antioxidant properties and its ability to modulate the expression of various genes involved in neuronal survival.
生化和生理效应
TIBO has been shown to exhibit low toxicity and high selectivity towards its target enzymes. It has been found to have a high affinity for the reverse transcriptase enzyme of HIV-1 virus and exhibits potent antiviral activity. TIBO also exhibits cytotoxic effects on cancer cells, while sparing normal cells. The neuroprotective effects of TIBO are attributed to its ability to scavenge free radicals and prevent oxidative stress.
实验室实验的优点和局限性
TIBO has several advantages as a therapeutic agent. It exhibits low toxicity, high selectivity, and potent activity against its target enzymes. TIBO also shows promising results in inhibiting the growth of cancer cells and protecting neurons from oxidative stress. However, the limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus.
未来方向
The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. TIBO analogs with improved solubility and bioavailability are being developed to enhance its therapeutic potential. The potential of TIBO in treating other viral infections, such as hepatitis B and C, is also being explored. The molecular mechanism of TIBO's neuroprotective effects is still not fully understood and requires further investigation.
Conclusion:
In conclusion, TIBO is a heterocyclic compound with unique properties that make it a promising therapeutic agent for various diseases. Its antiviral, anticancer, and neuroprotective properties have been extensively studied, and it exhibits low toxicity and high selectivity towards its target enzymes. The limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus. The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level.
合成方法
The synthesis of TIBO involves the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpyridine in the presence of sodium hydride. The reaction produces 5-methyl-6,7-dichloro-2-(4-methylpiperazin-1-yl)-1,4-dihydroquinoxaline, which is then subjected to reduction with sodium borohydride to obtain TIBO. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
TIBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. TIBO has been found to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase enzyme. It also shows promising results in inhibiting the growth of cancer cells. TIBO has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
属性
CAS 编号 |
19007-31-9 |
|---|---|
产品名称 |
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20N2/c1-19-12-13-20-11-10-14-6-2-3-7-15(14)18(20)16-8-4-5-9-17(16)19/h2-9,18H,10-13H2,1H3 |
InChI 键 |
KBFMNITYIDHUPK-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
规范 SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
同义词 |
5,6,7,9,10,14b-Hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




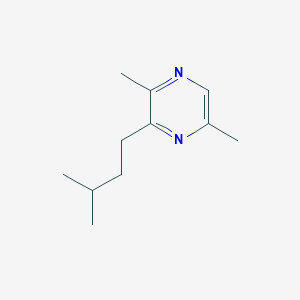

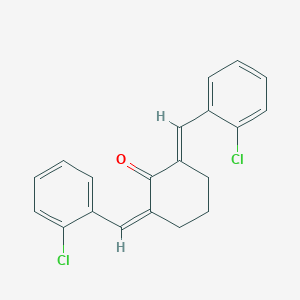
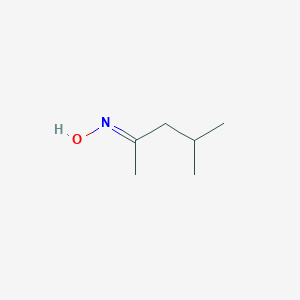
acetic acid](/img/structure/B90747.png)
